molecular formula C19H18N4O2S B5344962 N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE

N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE

Cat. No.: B5344962
M. Wt: 366.4 g/mol
InChI Key: MZEXTAJAZWGEBU-UHFFFAOYSA-N
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Description

N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an acetamidophenyl group and a phthalazinylsulfanyl moiety. It is of interest due to its potential biological activities and its role in medicinal chemistry.

Properties

IUPAC Name

N-[(4-acetamidophenyl)methyl]-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13(24)22-16-8-6-14(7-9-16)10-20-18(25)12-26-19-17-5-3-2-4-15(17)11-21-23-19/h2-9,11H,10,12H2,1H3,(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEXTAJAZWGEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-acetamidophenylmethyl chloride with phthalazin-1-ylthiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and advanced purification techniques .

Chemical Reactions Analysis

N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the inflammatory response. By inhibiting COX-2, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

N-[(4-ACETAMIDOPHENYL)METHYL]-2-(PHTHALAZIN-1-YLSULFANYL)ACETAMIDE can be compared with similar compounds such as:

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